molecular formula C19H30N4O4S B497055 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 838868-59-0

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide

カタログ番号 B497055
CAS番号: 838868-59-0
分子量: 410.5g/mol
InChIキー: CUGHKAGVUCLZDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide, also known as TAK-659, is a promising compound in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the growth and survival of cancer cells.

作用機序

BTK is a key mediator of the B-cell receptor signaling pathway, which is essential for the growth and survival of cancer cells. 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide selectively inhibits BTK activity, leading to the suppression of downstream signaling pathways and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It has also demonstrated a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

One of the advantages of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, the complexity of the B-cell receptor signaling pathway and the heterogeneity of cancer cells may limit the efficacy of BTK inhibitors like this compound in certain types of cancer. Additionally, the high cost and limited availability of this compound may pose challenges for lab experiments.

将来の方向性

There are several potential future directions for the research and development of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict patient response to BTK inhibitors like this compound. Another area of interest is the development of combination therapies that can enhance the efficacy of BTK inhibitors in the treatment of cancer. Finally, the optimization of the synthesis method and the development of more cost-effective production methods may increase the availability of this compound for research and clinical use.
In conclusion, this compound is a promising compound in the field of cancer research, with selective inhibition of BTK activity and potential applications in the treatment of various types of cancer. While there are challenges and limitations to its use in lab experiments, ongoing research and development may lead to new insights and opportunities for the use of this compound in the fight against cancer.

合成法

The synthesis of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(piperazin-1-yl)benzoic acid. This intermediate is then reacted with azepane-1-sulfonyl chloride to form 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)benzoic acid. Finally, this compound is coupled with N-(4-methoxyphenyl)acetamide in the presence of a coupling agent to form this compound.

科学的研究の応用

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including B-cell malignancies, lymphoma, and leukemia. It has been shown to inhibit BTK activity, leading to the suppression of cancer cell growth and survival. This compound has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-27-18-8-6-17(7-9-18)20-19(24)16-21-12-14-23(15-13-21)28(25,26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-16H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGHKAGVUCLZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。